2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide
Description
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-15-5-3-6-17(11-15)29-23(31)14-33-20-10-9-16(12-22(20)32-2)24-18(13-27)26(28)34-21-8-4-7-19(30)25(21)24/h3,5-6,9-12,24H,4,7-8,14,28H2,1-2H3,(H,29,31) |
InChI Key |
LGJVIFDRXYCLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(m-tolyl)acetamide , with CAS No. 332912-92-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O5 |
| Molecular Weight | 473.52 g/mol |
| IUPAC Name | 2-[4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(m-tolyl)acetamide |
The biological activity of this compound appears to be linked to its interaction with various molecular targets. It may function as an enzyme inhibitor , potentially affecting pathways involved in inflammation and pain. The presence of the methoxyphenoxy and cyano groups suggests that it could modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Inhibitory Activity Against COX Enzymes
Recent studies have indicated that compounds similar to this one exhibit varying degrees of inhibition against COX-I and COX-II enzymes. For instance:
- COX-I Inhibition : Weak inhibitory activity was noted across several compounds with IC50 values ranging from 0.52 to 22.25 μM.
- COX-II Inhibition : Moderate inhibition was observed with a notable compound exhibiting an IC50 value of 0.52 μM, indicating strong selectivity for COX-II over COX-I .
Therapeutic Potential
The compound's structure suggests potential applications in treating inflammatory diseases due to its COX inhibitory activity. The anti-inflammatory properties can be crucial for conditions such as arthritis and other inflammatory disorders.
Case Studies and Experimental Findings
- In Vivo Studies : In animal models, compounds structurally related to this molecule demonstrated significant anti-inflammatory effects. For example, a related compound showed a 64.28% inhibition rate compared to standard drugs like Celecoxib .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. The incorporation of methoxy and cyano groups has been linked to improved enzyme inhibition profiles .
- Comparative Analysis : In comparative studies with other known anti-inflammatory agents, this compound exhibited favorable results, suggesting that it could serve as a lead compound for further drug development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Tetrahydrochromenone vs. Coumarin Derivatives
- Target Compound: The partially saturated tetrahydrochromenone core (5,6,7,8-tetrahydro-4H-chromen-4-yl) introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to fully aromatic systems .
- Coumarin-Based Analogue (): The compound 2-(4-methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (CAS: 797807-93-3) contains a planar coumarin (2H-chromen-2-one) core. The aromaticity of coumarin derivatives often correlates with strong fluorescence and intercalation properties, useful in optical applications or DNA-targeting therapies .
Substituent Effects on Bioactivity
Amino-Cyano vs. Halogenated/Methoxyphenyl Groups
- Chlorophenyl-Methoxyphenyl Analogue (): 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen substitutes the chromenone with chlorophenyl and methoxyphenyl groups. Halogens (Cl) enhance lipophilicity and membrane permeability, while methoxy groups may engage in hydrophobic interactions .
Acetamide Side Chain Modifications
m-Tolyl vs. Thiazolidinedione Substituents
- This is distinct from hypoglycemic thiazolidinedione derivatives (e.g., ’s 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides), where the thiazolidinedione moiety is a known peroxisome proliferator-activated receptor (PPAR-γ) agonist for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
